2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound has a piperidine ring, a phenyl group, and a pyridazinone group. The piperidine ring is a six-membered ring with one nitrogen atom, the phenyl group is a six-membered carbon ring with alternating double and single bonds, and the pyridazinone group is a six-membered ring with two nitrogen atoms and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyridazinone ring can undergo reactions typical of carbonyls, such as nucleophilic addition. The piperidine ring can act as a base or a nucleophile due to the presence of the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could impact its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds, including those related to piperidine and pyridazinone derivatives, have been synthesized and tested for their analgesic and anti-inflammatory activities. Compounds have shown varying degrees of biological activity, demonstrating the potential for development into therapeutic agents (Demchenko et al., 2015).
Pharmacokinetics of ALK Inhibitors
- The pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including studies on enzymatic hydrolysis in plasma and how it affects systemic clearance, have been explored. These studies are crucial for understanding the metabolic stability and potential efficacy of these compounds as cancer treatments (Teffera et al., 2013).
Antibacterial and Antioxidant Properties
- Certain piperidinopropanol derivatives exhibit moderate antibacterial activity and high antioxidant activity, suggesting their potential utility in developing new antimicrobial and antioxidant therapies (Гаспарян et al., 2011).
Electrooxidative Cyclization
- Electrooxidative methods have been used to synthesize novel oxazinane and oxazolidine derivatives from N-benzyl-2-piperidineethanols and methanols. These reactions highlight the versatility of electrochemical approaches in creating complex heterocyclic structures (Okimoto et al., 2012).
Mass Spectrum Analysis of Growth Hormone Secretagogues
- The mass spectrum analysis of growth hormone secretagogues provides insight into their structural characteristics and potential therapeutic applications. Such analyses are critical for drug development and understanding the pharmacological properties of new compounds (Qin, 2002).
Antimycobacterial Activity
- Spiro-piperidin-4-ones have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as novel antimycobacterial agents (Kumar et al., 2008).
Antioxidant and Antimicrobial Potential
- Novel oxime esters derived from piperidin-4-one have been synthesized and shown to possess promising antioxidant and antimicrobial activities, further highlighting the therapeutic potential of piperidine derivatives (Harini et al., 2014).
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Future Directions
Piperidine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities. Future research could involve the synthesis and testing of new piperidine derivatives, investigation of their mechanisms of action, and optimization of their properties for therapeutic use .
Properties
IUPAC Name |
2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)20(25)22-12-10-16(11-13-22)14-23-19(24)9-8-18(21-23)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENTUWVFQSLVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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